molecular formula C5H12N2O B032347 N-Nitrosoethyl-N-propylamine CAS No. 25413-61-0

N-Nitrosoethyl-N-propylamine

Katalognummer: B032347
CAS-Nummer: 25413-61-0
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: SRYOEGQUUQSLBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitrosoethyl-N-propylamine (NDPA), also known as N-Nitrosodipropylamine or N,N-Dipropylnitrosamine, is a nitrosamine compound with the chemical formula C₆H₁₄N₂O . Its systematic IUPAC name is N-nitroso-N-propyl-1-propanamine. Structurally, NDPA consists of two n-propyl groups bonded to a central nitrogen atom, which is also linked to a nitroso (-N=O) group (Figure 1).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-propylnitrous amide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of ethylamine and propylamine with a nitrous acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the nitrous acid derivative.

Industrial Production Methods

In industrial settings, the production of N-ethyl-N-propylnitrous amide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

N-Nitrosoethyl-N-propylamine undergoes oxidation at the α-carbon (adjacent to the nitroso group), leading to the formation of reactive intermediates. Key pathways include:

Reaction TypeConditions/ReagentsProductsReferences
α-Carbon oxidationCytochrome P450 enzymes (CYP2E1)Propionaldehyde, 1-propanol, 2-propanol
β-Carbon oxidationEnzymatic hydroxylationN-Nitroso-2-hydroxypropylpropylamine
Gamma-carbon oxidationOrganic peroxides/oxidizing agentsN-Nitroso-3-hydroxypropylpropylamine

Mechanistic Notes :

  • The primary oxidation pathway involves cytochrome P450 2E1 (CYP2E1), which hydroxylates the α-carbon, forming unstable intermediates like propyldiazohydroxide .
  • These intermediates decompose to carbonium ions, which alkylate DNA and proteins, contributing to genotoxicity .

Reduction Reactions

Reductive cleavage of the N–N bond is observed under specific conditions:

Reaction TypeConditions/ReagentsProductsReferences
Catalytic hydrogenationH₂/Pd-CEthylpropylamine + NH₃
Chemical reductionLiAlH₄ or NaBH₄Secondary amines

Key Findings :

  • Reduction eliminates the nitroso group, yielding ethylpropylamine as a major product .
  • LiAlH₄ selectively reduces the nitroso group without altering alkyl chains .

Substitution Reactions

The nitroso group participates in electrophilic and nucleophilic substitutions:

Electrophilic Substitution

Reaction TypeConditions/ReagentsProductsReferences
O-AlkylationAlkyl halides (e.g., CH₃I)Alkoxydiazenium salts
O-TriflationTriflic anhydride (Tf₂O)O-Triflyl derivatives

Mechanism :

  • Electrophiles attack the oxygen of the nitroso group, forming O-substituted hydroxydiazenium salts (e.g., 6a , 6b ) .

Nucleophilic Substitution

Reaction TypeConditions/ReagentsProductsReferences
Grignard reactionsRMgX (R = alkyl/aryl)Hydrazones or azomethine imines

Example :

  • Reaction with methylmagnesium bromide forms hydrazone derivatives via intermediate oxy-hydrazines .

Biochemical Alkylation

This compound metabolites alkylate biomolecules, a critical step in carcinogenesis:

Target MoleculeAdduct TypeBiological ConsequenceReferences
DNAn-Propyl/isopropylMutagenesis, strand breaks
RNA/ProteinsMethylationCellular dysfunction

Key Pathways :

  • DNA Adduct Formation : Propylnitrosourea (a reactive metabolite) generates n-propyl and isopropyl DNA adducts .
  • Enzyme Inhibition : Metabolites inhibit fatty acid amide hydrolase (FAAH-1), altering lipid signaling .

Photolytic and Thermal Degradation

ConditionDegradation PathwayProductsReferences
UV irradiationPhotolysisDenitrosation products
High temperatureThermal decompositionEthylene, NO, secondary amines

Notable Observations :

  • Photolysis half-life is concentration-dependent, with faster degradation in aqueous solutions .

Metabolic Activation Pathways

The compound’s carcinogenicity is linked to its metabolic activation by hepatic enzymes:

EnzymeRole in MetabolismOutcomeReferences
CYP2E1α-HydroxylationReactive carbonium ions
CYP2B1β-HydroxylationOxo-metabolites

Table : Cytochrome P450 Isoforms Involved in Metabolic Activation

IsoformSubstrate SpecificityMetabolic Pathway
CYP2E1High affinity for α-Cα-Hydroxylation
CYP2B1β-C preferenceβ-Oxidation

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Carcinogenic Studies
    • NEPA belongs to a class of compounds known for their carcinogenic properties. Research has indicated that nitrosamines can lead to various types of cancers in laboratory animals, including liver and respiratory tract tumors . Studies involving NEPA contribute to understanding the mechanisms of carcinogenesis and the effects of exposure to nitrosamines.
  • Analytical Chemistry
    • NEPA is utilized as a standard in analytical method development and validation. Its presence in biological samples can be quantified using advanced chromatographic techniques, aiding in the assessment of exposure levels in toxicological studies .
  • Pharmacological Research
    • The compound's properties make it relevant for pharmacological investigations, particularly in evaluating the safety profiles of pharmaceuticals. Understanding how nitrosamines interact with biological systems helps inform regulatory frameworks concerning drug safety .

Toxicological Profile

The toxicological effects of NEPA have been documented primarily through animal studies. Key findings include:

  • Hepatotoxicity : Studies have shown that NEPA exposure can lead to liver damage, characterized by necrosis and increased liver weight in rodents .
  • Carcinogenicity : NEPA has been classified as a probable human carcinogen due to its ability to induce tumors in laboratory animals following various routes of exposure, including oral administration .

Case Study 1: Hepatic Effects in Rodents

In a study examining the hepatic effects of NEPA, mice were administered varying doses over a specified duration. The results indicated significant liver damage at higher doses, correlating with increased mortality rates and tumor formation in the liver .

Case Study 2: Nitrosamine Exposure Assessment

A comprehensive assessment was conducted to evaluate the presence of nitrosamines, including NEPA, in pharmaceutical products. This study highlighted the importance of stringent quality control measures to prevent contamination during drug manufacturing processes .

Data Tables

Application AreaDescriptionKey Findings
Carcinogenic StudiesInvestigating cancer-causing potential in lab animalsInduces liver and respiratory tumors
Analytical ChemistryUsed as a standard for method validationEssential for quantifying nitrosamines
Pharmacological ResearchEvaluating safety profiles of drugsInforms regulatory standards

Wirkmechanismus

The mechanism by which N-ethyl-N-propylnitrous amide exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, it can participate in redox reactions, altering the oxidative state of cellular components and influencing metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • CAS Registry Number : 621-64-7
  • Molecular Weight : 130.19 g/mol
  • SMILES : CCCN(CCC)N=O

NDPA is recognized as a probable human carcinogen due to its metabolic activation into reactive intermediates, such as aldehydes and diazonium ions, which can alkylate DNA . It is regulated under environmental and pharmaceutical guidelines, including EPA Method 521, due to its carcinogenic risk .

Nitrosamines share a common nitroso functional group but differ in alkyl substituents, which influence their toxicity, metabolic pathways, and regulatory status. Below is a detailed comparison of NDPA with structurally related nitrosamines:

Structural and Chemical Comparison

Compound Structure Formula Molecular Weight (g/mol) Key Synonyms
NDPA Di-n-propyl C₆H₁₄N₂O 130.19 N,N-Dipropylnitrosamine, DPNA
NDMA (Nitrosodimethylamine) Dimethyl C₂H₆N₂O 74.08 Dimethylnitrosamine
NDEA (Nitrosodiethylamine) Diethyl C₄H₁₀N₂O 102.14 Diethylnitrosamine
NDBA (Nitrosodibutylamine) Di-n-butyl C₈H₁₈N₂O 158.24 Dibutylnitrosamine
NEIPA (Nitrosoethylisopropylamine) Ethyl-isopropyl C₅H₁₂N₂O 116.16 N-Ethyl-N-nitrosopropan-2-amine

Structural Insights :

  • NDPA has longer alkyl chains (n-propyl) compared to NDMA (methyl) and NDEA (ethyl), reducing its volatility but increasing lipophilicity.
  • NEIPA differs from NDPA by having asymmetric ethyl and isopropyl groups, which may alter metabolic activation .

Metabolic Pathways and Toxicity

Nitrosamines require metabolic activation via cytochrome P450 (CYP) enzymes to exert carcinogenicity. Key differences in metabolism are highlighted below:

Table 2: Metabolic Activation and Toxicity Profiles

Compound Key CYP Isoforms Primary Metabolites Carcinogenic Potency (Relative to NDMA)
NDPA CYP2B1, CYP2E1 Formaldehyde, Propionaldehyde Moderate (1/10th of NDMA)
NDMA CYP2E1 Methyldiazonium ion High (Benchmark)
NDEA CYP2E1, CYP2A Ethyldiazonium ion High (Comparable to NDMA)
NDBA CYP2B1 Butyraldehyde Low (1/100th of NDMA)
NEIPA Not well-studied Ethyl/isopropyl aldehydes Suspected (Limited data)

Key Findings :

  • NDPA is metabolized primarily by CYP2B1 (65% contribution) and CYP2E1 (minor role), producing propionaldehyde and formaldehyde .
  • Smaller nitrosamines (e.g., NDMA) are activated faster due to their lower steric hindrance, leading to higher carcinogenic potency .
  • NDBA and NDPA exhibit slower metabolism due to longer alkyl chains, resulting in lower acute toxicity but persistent bioaccumulation risks .

Regulatory Status and Detection Methods

Regulatory scrutiny of nitrosamines has intensified, particularly in pharmaceuticals and environmental monitoring:

Table 3: Regulatory Guidelines and Analytical Methods

Compound Regulatory Limits (Daily Intake) Key Analytical Methods Reference Standards
NDPA 0.026 µg/day (EMA) EPA 521, HPLC-MS/MS EDQM Reference Standard
NDMA 0.096 µg/day (EMA) EPA 521, GC-HRMS USP <1469>
NDEA 0.026 µg/day (EMA) EPA 8270, LC-MS/MS EDQM
NEIPA Not established Custom LC-MS/MS EDQM Reference Standard

Insights :

  • NDPA is included in multi-component nitrosamine testing protocols for pharmaceuticals (e.g., EPA Method 521) due to its prevalence in drug manufacturing .
  • The European Directorate for the Quality of Medicines (EDQM) established a reference standard for NDPA in 2023, underscoring its regulatory significance .

Biologische Aktivität

N-Nitrosoethyl-N-propylamine (NEPA) is a member of the nitrosamine family, which has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article delves into the biological activity of NEPA, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C5H12N2OC_5H_{12}N_2O and is characterized by a nitroso group attached to an ethyl and a propyl amine. This structural configuration influences its reactivity and interaction with biological macromolecules.

Alkylation of Nucleic Acids

The primary mechanism through which NEPA exerts its biological effects is through the alkylation of nucleic acids. Nitrosamines are known to form reactive metabolites that can bind to DNA, leading to mutations and potentially initiating carcinogenesis. This process is critical in understanding how NEPA may contribute to tumorigenesis in various tissues.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that NEPA may inhibit FAAH, an enzyme responsible for the breakdown of fatty acid amides like anandamide. By inhibiting this enzyme, NEPA could elevate levels of endocannabinoids, impacting various physiological processes including pain perception and inflammation.

Carcinogenicity

NEPA has been classified as a probable human carcinogen based on animal studies. Research shows that exposure to nitrosamines, including NEPA, can lead to tumors in various organs:

  • Liver : Significant tumor development has been observed in rats following chronic exposure to NEPA.
  • Nasal cavity and esophagus : Increased incidences of tumors have also been reported in these areas after prolonged exposure .

Acute Toxicity

Acute exposure to NEPA can lead to hepatotoxicity, characterized by liver damage and necrosis. Studies have documented swelling and degeneration of hepatocytes in animal models following high-dose administration .

Case Studies

Summary of Research Findings

Study TypeFindings
Animal StudiesTumor development in liver, nasal cavity, and esophagus; hepatotoxicity observed
Mechanistic StudiesAlkylation of DNA leading to mutations; FAAH inhibition affecting endocannabinoid levels
Human Case ReportsSevere liver damage from nitrosamine exposure; acute toxicity symptoms documented

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting trace levels of N-Nitrosoethyl-N-propylamine in pharmaceutical matrices?

  • Methodological Answer : Use gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) or tandem mass spectrometry (LC-MS/MS) for high sensitivity. USEPA Method 521 is a validated approach for nitrosamine detection, achieving limits of quantification (LOQ) ≤ 10 ppb. Ensure method validation includes specificity testing against structurally similar nitrosamines (e.g., N-Nitrosodi-n-propylamine) and matrix interference checks . For regulatory compliance, analytical methods must adhere to EMA and FDA guidelines, which require cross-laboratory validation and demonstration of robustness under varying pH and temperature conditions .

Q. Under what experimental conditions does this compound form from precursor amines?

  • Methodological Answer : Formation is influenced by nitrosating agents (e.g., nitrites), acidic pH (1.5–3.0), and elevated temperatures (25–40°C). Design experiments using structural analogs (e.g., ethyl-propyl amines) to model reaction kinetics. Monitor nitrosation yields via HPLC-UV at 230–254 nm, comparing results to literature data on structurally similar amines (e.g., N-Nitrosodi-n-propylamine) . Include controls with nitrosation inhibitors (e.g., ascorbic acid) to validate specificity .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Metabolism occurs via cytochrome P450 (CYP)-mediated α-hydroxylation, predominantly by CYP2B1 and CYP2E1 isoforms. Use liver microsomes from phenobarbital-induced rats to enhance CYP2B1 activity, and monitor metabolites (e.g., propionaldehyde, formaldehyde) via GC-MS. For isoform specificity, employ inhibitory monoclonal antibodies (e.g., anti-CYP2B1) in reconstituted enzyme systems .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potency of this compound derivatives be resolved?

  • Methodological Answer : Conduct comparative dose-response studies in F344 rats using standardized protocols (oral administration in drinking water). Evaluate tumor incidence (e.g., esophageal carcinomas, bladder tumors) across derivatives (e.g., hydroxylated vs. carboxypropyl analogs). Use histopathological grading and statistical models (e.g., Cox proportional hazards) to assess potency differences. Confounding factors like metabolic stability and tissue-specific bioactivation must be controlled .

Q. What experimental approaches identify the cytochrome P450 isoforms responsible for this compound bioactivation?

  • Methodological Answer : Combine isoform-specific induction (e.g., phenobarbital for CYP2B1, pyridine for CYP2E1) with metabolic profiling. Use purified CYP isoforms in reconstituted systems to measure α-hydroxylation rates. Validate findings with chemical inhibitors (e.g., disulfiram for CYP2E1) and siRNA knockdowns in hepatocyte models .

Q. How do structural modifications (e.g., hydroxylation, alkyl chain length) alter the toxicological profile of this compound analogs?

  • Methodological Answer : Synthesize derivatives (e.g., N-Nitrosomethyl(2-hydroxypropyl)amine) and compare carcinogenicity in vivo. Use molecular docking to assess structural affinity for CYP active sites. Correlate metabolic stability (e.g., half-life in microsomal assays) with tumorigenic outcomes. Hydrophilic groups (e.g., -OH) may reduce esophageal bioavailability but increase bladder-specific toxicity .

Q. What methodological considerations are critical for establishing Acceptable Intake (AI) limits for this compound under regulatory guidelines?

  • Methodological Answer : Apply the Threshold of Toxicological Concern (TTC) framework, using carcinogenicity data from rodent studies. Calculate AI using benchmark dose modeling (BMDL10) with uncertainty factors (e.g., 10,000-fold for interspecies differences and variability). Include a "total nitrosamines" limit (sum of individual AIs) to account for co-occurring impurities .

Eigenschaften

IUPAC Name

N-ethyl-N-propylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYOEGQUUQSLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948276
Record name N-Ethyl-N-propylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [MP Biomedicals MSDS]
Record name N-Ethyl-N-nitroso-1-propanamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21324
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25413-61-0
Record name 1-Propanamide, N-ethyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-propylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl(nitroso)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.